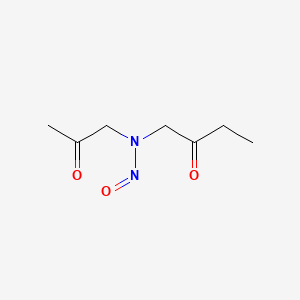

N-Nitroso(2-oxobutyl)(2-oxopropyl)amine

説明

Overview of N-Nitrosamines in Academic Research

N-nitrosamines are a class of chemical compounds that have been the subject of extensive scientific investigation due to their widespread presence in the environment and their established carcinogenicity in various animal species. These compounds can be formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite (B80452) salts, under acidic conditions. This reaction can occur in various settings, including during the processing and cooking of certain foods, in tobacco products, and within the human body itself, particularly in the stomach.

The carcinogenicity of N-nitrosamines is not inherent to the parent compound but results from their metabolic activation. This process, primarily carried out by cytochrome P450 enzymes in the liver and other tissues, transforms the relatively inert nitrosamine (B1359907) into a highly reactive electrophilic species. These reactive intermediates can then form covalent bonds with cellular macromolecules, most notably DNA. The formation of these DNA adducts is widely considered to be the critical initiating event in the process of carcinogenesis induced by N-nitrosamines. The specific type of DNA adduct formed and the efficiency of its repair can influence the tissue-specific carcinogenicity of different nitrosamine compounds.

Classification and Structural Features of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine

This compound is classified as an asymmetrical, aliphatic N-nitrosamine. Its chemical structure is defined by a central nitrogen atom bonded to a nitroso group and two different alkyl chains: a 2-oxobutyl group and a 2-oxopropyl group.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 77698-20-5 |

| Molecular Formula | C₇H₁₂N₂O₃ |

The presence of two different ketone-containing alkyl chains makes it an asymmetrical nitrosamine, distinguishing it from symmetrical compounds like N-nitrosobis(2-oxopropyl)amine (BOP) or N-nitrosobis(2-oxobutyl)amine (BOB).

Structural Basis for Biological Activity and Carcinogenic Potential

The biological activity and carcinogenic potential of this compound are intrinsically linked to its specific structural features. Research has indicated that the presence and position of the oxo (ketone) groups on the alkyl chains are critical determinants of its carcinogenic properties.

A study investigating the pancreatic carcinogenic effect of this compound (OBOB) and the related compound N-nitrosobis(2-oxobutyl)amine (BOB) in Syrian hamsters revealed that OBOB exhibited a greater pancreatic carcinogenic effect. nih.gov This suggests that the combination of a 2-oxobutyl and a 2-oxopropyl chain in OBOB results in a higher potency for inducing pancreatic tumors compared to a compound with two 2-oxobutyl chains. nih.gov

Furthermore, the study highlighted the potential importance of cyclization, a process where the linear nitrosamine molecule forms a cyclic structure. nih.gov This ability to cyclize may be a key factor in the affinity of these types of nitrosamines for the pancreas. nih.gov However, the differing carcinogenic potency between OBOB and BOB indicates that factors beyond cyclization, such as the specific nature of the alkyl chains and the presence of the 2-oxo group, are also significant in determining the pancreatic carcinogenicity of this class of compounds. nih.gov

The metabolic activation of N-nitrosamines is a prerequisite for their carcinogenicity. This process typically involves enzymatic hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group. This leads to the formation of unstable intermediates that can ultimately generate alkylating agents capable of modifying DNA. While the specific metabolic pathway of OBOB has not been fully elucidated, it is hypothesized to follow a similar activation mechanism to other beta-oxidized nitrosamines.

Structure

2D Structure

3D Structure

特性

CAS番号 |

77698-20-5 |

|---|---|

分子式 |

C7H12N2O3 |

分子量 |

172.18 g/mol |

IUPAC名 |

N-(2-oxobutyl)-N-(2-oxopropyl)nitrous amide |

InChI |

InChI=1S/C7H12N2O3/c1-3-7(11)5-9(8-12)4-6(2)10/h3-5H2,1-2H3 |

InChIキー |

PMENDGPEYXEHSF-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)CN(CC(=O)C)N=O |

製品の起源 |

United States |

Synthetic and Formation Pathways of N Nitroso 2 Oxobutyl 2 Oxopropyl Amine

Precursor Amine Synthesis Methodologies

The direct precursor to N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is the secondary amine (2-oxobutyl)(2-oxopropyl)amine. While specific documented syntheses for this exact molecule are not prevalent, its structure as a secondary α-amino diketone suggests plausible synthesis routes based on established organic chemistry principles.

General methods for synthesizing secondary amines often involve either reductive amination or the reaction of a primary amine with an alkyl halide. youtube.com One common method involves the reaction of a primary amine with a ketone or aldehyde to form an imine, which is then reduced. youtube.com Another approach is the reaction of a primary amine with an acid chloride, followed by reduction of the resulting amide. youtube.com

For α-amino ketones specifically, synthesis can be achieved through the direct α-C-H amination of ketones. organic-chemistry.org For instance, a method utilizing ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant allows for the cross-coupling of a wide range of ketones with primary or secondary amines to produce α-amino ketones. rsc.org Another strategy involves a one-pot, metal-free process using N-bromosuccinimide to convert benzylic secondary alcohols and amines into α-amino ketones. organic-chemistry.org This proceeds through the oxidation of the alcohol, α-bromination of the resulting ketone, and finally, nucleophilic substitution by the amine. organic-chemistry.org

Enamines, formed from the reaction of a secondary amine with a ketone, also serve as intermediates in related syntheses. youtube.com The mechanism for enamine formation is nearly identical to imine formation, but it requires a ketone or aldehyde with an alpha-proton. youtube.com

Nitrosation Mechanisms and Conditions for this compound Formation

N-nitrosamines are typically formed through the reaction of a secondary or tertiary amine with a nitrosating agent. researchgate.net The precursor, (2-oxobutyl)(2-oxopropyl)amine, as a secondary amine, is particularly susceptible to this reaction. nih.govnih.gov The general mechanism involves the reaction of the amine with a nitrosating agent, which is often derived from nitrite (B80452) sources, especially under acidic conditions. researchgate.net The active nitrosating species can include the nitrosonium ion (NO+), dinitrogen trioxide (N₂O₃), or the nitrous acidium ion. researchgate.netsci-hub.se The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic nitrosating agent, leading to the formation of the N-N bond characteristic of N-nitrosamines. nih.gov

The presence of carbonyl groups, such as those in the (2-oxobutyl)(2-oxopropyl)amine precursor, can significantly enhance the rate of nitrosation. nih.govacs.org This catalysis occurs via the formation of a carbinolamine intermediate, which then forms a more reactive iminium ion. The iminium ion readily reacts with nucleophiles like nitrite to yield the N-nitrosamine and regenerate the parent carbonyl compound. nih.govacs.org

The efficiency of the N-nitrosation of secondary amines is governed by several key chemical parameters. These factors determine the rate of reaction and the yield of the resulting N-nitrosamine. Secondary amines generally react under milder conditions than other nitrogen-containing compounds. nih.govsci-hub.se

Key influencing parameters include:

pH: The nitrosation process is highly pH-dependent. It is typically favored under acidic conditions (e.g., pH 3-4), which facilitate the formation of active nitrosating agents from nitrite. nih.gov However, at very low pH, the amine precursor becomes protonated, reducing its nucleophilicity and thus slowing the reaction. nih.gov

Nitrosating Agent: Various nitrosating agents can effect this transformation. Nitrous acid, often generated in situ from sodium nitrite and a mineral acid, is a common reagent. psu.edu Other potent agents include dinitrogen trioxide (N₂O₃), dinitrogen tetraoxide (N₂O₄), nitrosyl halides, and alkyl nitrites. sci-hub.se The choice of agent can be critical, with some, like those derived from secondary nitroalkanes, enabling the reaction under aerobic conditions in water. acs.org

Temperature: Nitrosation of secondary amines can often proceed at room temperature or lower, especially when using reactive nitrosating agents like N₂O₃ in organic solvents. nih.govpsu.edu

Solvent: The reaction medium plays a significant role. Protic solvents like water can participate in the reaction, while aprotic solvents may be used for specific reagents. jchr.org For example, some heterogeneous systems using a solid acid, sodium nitrite, and wet silica (B1680970) in dichloromethane (B109758) have been shown to be effective. psu.edu

Presence of Catalysts/Accelerants: As mentioned, carbonyl compounds can catalyze nitrosamine (B1359907) formation. nih.govacs.org Other substances, such as certain activated carbon materials, have also been shown to catalyze the transformation of secondary amines to nitrosamines, even in the absence of added nitrosating agents, through a proposed "nitrogen fixation" mechanism involving molecular oxygen and nitrogen. researchgate.net

The following interactive table summarizes the key parameters influencing nitrosation efficiency.

Interactive Data Table: Parameters Influencing Nitrosation Efficiency

| Parameter | Effect on Nitrosation of Secondary Amines | Supporting Evidence |

|---|---|---|

| pH | Optimal in acidic conditions (e.g., pH 3-4) to form nitrosating agents. nih.gov Very low pH can be inhibitory due to amine protonation. nih.gov | The balance between the formation of the active nitrosating agent and the availability of the unprotonated amine is crucial. nih.gov |

| Nitrosating Agent | Reactivity varies. Common agents are nitrous acid (from NaNO₂ + acid), N₂O₃, N₂O₄, and nitrosyl halides. sci-hub.sepsu.edu | Secondary amines are generally susceptible to most nitrosating agents under mild conditions. sci-hub.se |

| Temperature | Often proceeds efficiently at room temperature or below. nih.govpsu.edu | Mild conditions are typically sufficient for the nitrosation of secondary amines. psu.edu |

| Solvent | Can influence reaction rates and mechanisms. Both aqueous and organic solvents are used. psu.edujchr.org | Heterogeneous systems in organic solvents like dichloromethane have proven effective. psu.edu |

| Catalysts | Carbonyl compounds can significantly enhance reaction rates via iminium ion formation. nih.govacs.org | The presence of functional groups on the amine or in the reaction mixture can alter reaction kinetics. nih.gov |

N-nitrosamines can form endogenously within biological systems, including in humans. researchgate.net This in vivo formation typically occurs when secondary or tertiary amines, ingested from sources such as food, are exposed to nitrosating agents present in the body. researchgate.net The primary nitrosating agent in this context is derived from dietary nitrites or nitrates, the latter of which can be reduced to nitrite by oral microflora.

The acidic environment of the stomach provides favorable conditions for the conversion of nitrite to nitrous acid and other reactive nitrogen species, which can then react with amines to form N-nitrosamines. researchgate.net Reactive nitrogen species like peroxynitrite (ONOO⁻), which can be formed during inflammation, have also been shown to react with secondary amines to form both N-nitrosamines and N-nitramines. nih.gov The reaction with peroxynitrite can occur at physiological pH, with nitrosation being more favorable at alkaline pH and nitration being optimal around pH 8.5. nih.gov The proposed mechanism involves the one-electron oxidation of the secondary amine to an amino radical, which then reacts with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the nitroso or nitro amine, respectively. nih.gov

In Vitro and in Vivo Research Models for N Nitroso 2 Oxobutyl 2 Oxopropyl Amine Studies

Cell-Based Systems for Metabolic and Genotoxic Research

Cell-based systems are invaluable tools for the initial screening and detailed mechanistic investigation of chemical compounds. They allow for controlled experimental conditions and the examination of specific cellular processes, such as metabolic activation and DNA damage, which are critical early events in carcinogenesis.

Mammalian Cell Lines in Genotoxicity Assays (e.g., V79 cells, TK6 cells)

Mammalian cell lines are widely employed in genotoxicity assays to evaluate the mutagenic potential of chemical agents. These assays typically measure endpoints such as gene mutations, chromosomal aberrations, or DNA strand breaks.

V79 Cells: Chinese hamster lung fibroblasts, specifically the V79 cell line, are a well-established model in mutagenicity studies. nih.gov These cells are particularly useful in co-cultivation systems, where they are incubated with a metabolically competent cell type, such as primary hepatocytes or pancreatic acinar cells, which can metabolize a pro-carcinogen into its ultimate mutagenic form. For instance, studies on the related compound N-nitrosobis(2-oxopropyl)amine (BOP) have utilized V79 cells in conjunction with pancreatic acinar cells from both Syrian golden hamsters and Fischer rats to assess mutagenicity. nih.gov In these assays, mutations are often scored at specific genetic loci, such as the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus, where resistance to agents like 6-thioguanine (B1684491) indicates a mutation. nih.gov Research has shown that pancreatic acinar cells from both hamsters and rats can activate BOP and its metabolite, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), into forms that are mutagenic to V79 cells. nih.gov Interestingly, rat acinar cells tended to induce higher mutation frequencies than hamster acinar cells in the 6-thioguanine resistance assay. nih.gov

TK6 Cells: Human lymphoblastoid TK6 cells are another key model in genetic toxicology, often used in assays that measure gene mutations at the thymidine (B127349) kinase (TK) locus, as well as in micronucleus assays which detect chromosomal damage. researchgate.nethesiglobal.org While direct studies on N-Nitroso(2-oxobutyl)(2-oxopropyl)amine using TK6 cells are not prominently documented in the provided search results, the utility of this cell line for assessing the genotoxicity of other N-nitroso compounds is well-established. researchgate.nethesiglobal.org For example, research on N-nitroso propranolol (B1214883) (NNP) demonstrated that this compound induced both micronuclei and gene mutations in TK6 cells when in the presence of a metabolic activation system (hamster liver S9). researchgate.nethesiglobal.org Furthermore, a panel of TK6 cell lines engineered to express specific human cytochrome P450 (CYP) enzymes has been developed to identify the specific enzymes responsible for the bioactivation of a compound. researchgate.nethesiglobal.org This approach allows for a more detailed understanding of the metabolic pathways leading to genotoxicity.

| Cell Line | Organism of Origin | Typical Assay Type | Key Features |

| V79 | Chinese Hamster | Gene Mutation (e.g., HGPRT assay) | Suitable for co-culture with metabolically active cells. nih.gov |

| TK6 | Human | Gene Mutation (TK assay), Micronucleus Test | Human origin, useful for identifying specific human metabolizing enzymes. researchgate.nethesiglobal.org |

Isolated Organelle and Cellular Fractions for Metabolic Studies (e.g., Microsomes, Hepatocytes, Pancreatic Acinar Cells)

To understand how a compound like this compound is processed in the body, researchers utilize isolated organelles and cells. These systems can pinpoint the tissues and enzymatic pathways involved in metabolic activation and detoxification.

Microsomes: These are vesicle-like artifacts formed from the endoplasmic reticulum when cells are broken up in the laboratory. They contain a high concentration of cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics, including N-nitroso compounds. While studies on N-nitrosobis(2-oxopropyl)amine (BOP) in microsomes from uninduced F-344 rats did not detect metabolism, this finding itself is significant as it suggests that other cellular compartments or enzyme systems are primarily responsible for its activation in this species. nih.gov

Hepatocytes: As the primary site of metabolism for many foreign compounds, isolated liver cells (hepatocytes) are a critical in vitro model. Studies with freshly isolated hepatocytes from F-344 rats have shown that they efficiently metabolize BOP to carbon dioxide. nih.gov The metabolic products identified in these studies include N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov Similarly, primary hepatocytes from Syrian hamsters have been shown to metabolize BOP, with the rate of activation being significantly higher than in pancreatic cells. nih.gov

Pancreatic Acinar Cells: Given the pancreatic carcinogenicity of many N-nitroso compounds, isolated pancreatic acinar cells are a highly relevant model. nih.govnih.gov In studies with the related compound BOP, hamster pancreatic acinar cells were found to be capable of metabolic activation, although at a lower rate than hepatocytes. nih.gov A pancreatic acinar cell-mediated mutagenicity assay was developed to study the metabolism of BOP and HPOP into forms mutagenic for V79 cells. nih.gov This system demonstrated that acinar cells from both hamsters and rats could activate these compounds. nih.gov

| System | Source | Key Findings for Related N-Nitroso Compounds (e.g., BOP) |

| Microsomes | F-344 Rat Liver | No detectable metabolism of BOP under the conditions tested. nih.gov |

| Hepatocytes | F-344 Rat | Efficient metabolism of BOP to CO2, HPOP, and BHP. nih.gov |

| Hepatocytes | Syrian Hamster | High capacity for metabolic activation of BOP. nih.gov |

| Pancreatic Acinar Cells | Syrian Hamster, Fischer Rat | Capable of activating BOP and HPOP to mutagenic forms. nih.gov |

Animal Models in Carcinogenesis Research

Animal models are indispensable for studying the complete process of carcinogenesis, from exposure to tumor development. They allow for the investigation of organ-specific effects and the influence of host factors on cancer susceptibility.

Syrian Golden Hamster Model for Pancreatic Carcinogenesis

The Syrian golden hamster is a widely recognized and highly susceptible model for chemically induced pancreatic cancer, particularly by N-nitroso compounds. nih.gov

Tumor Induction: Research has demonstrated that a single subcutaneous injection of this compound (OBOB) induces a high incidence of pancreatic ductular neoplasms in Syrian hamsters. nih.gov This compound showed a greater pancreatic carcinogenic effect than the related N-nitrosobis(2-oxobutyl)amine (BOB), whose primary target was the liver. nih.gov This suggests that specific structural features, such as the presence of the 2-oxo group, are important for the pancreatic carcinogenicity of this class of nitrosamines. nih.gov The ability of these compounds to form cyclic structures similar to hexose (B10828440) sugars is also thought to contribute to their affinity for the pancreas. nih.gov

Rat Models in N-Nitroso Compound Studies

Rats, particularly strains like the Fischer F-344, are another common model in cancer research, though their susceptibility to pancreatic carcinogenesis by N-nitroso compounds can differ from that of hamsters.

Species-Specific Carcinogenicity: Studies with the related compound N-nitrosobis(2-oxopropyl)amine (BOP) in newborn Fischer F-344 rats revealed a different spectrum of target tissues compared to hamsters. nih.gov In these rats, BOP induced a high incidence of hepatocellular carcinomas, nephroblastomas, and gonadal stromal tumors in males. nih.gov While some microscopic changes were observed in the pancreas, the primary target organs were the liver, kidney, and testes. nih.gov This highlights that the carcinogenic effects of N-nitroso compounds can be highly species-specific. nih.govnih.gov The differences in organotropism are thought to be related to species-specific variations in metabolic activation and detoxification pathways. nih.govnih.gov For example, the metabolism of HPOP, a metabolite of BOP, differs significantly between rats and hamsters, with hamsters showing much more rapid sulfation, a potential activation pathway. nih.gov

| Animal Model | Compound | Primary Target Organs | Key Findings |

| Syrian Golden Hamster | This compound (OBOB) | Pancreas (ductular neoplasms) | High incidence of pancreatic tumors, suggesting a strong pancreatic carcinogenic effect. nih.gov |

| Fischer F-344 Rat (Newborn) | N-nitrosobis(2-oxopropyl)amine (BOP) | Liver, Kidney, Testes | Hepatocytes, renal cells, and testicular mesenchymal cells are more sensitive to BOP than pancreatic cells in this model. nih.gov |

Metabolic Activation and Biotransformation of N Nitroso 2 Oxobutyl 2 Oxopropyl Amine

Enzymatic Pathways of Activation

The conversion of the parent OBOP compound into biologically active forms is not a spontaneous process; it requires catalysis by specific enzyme systems within the body.

The initial and often rate-limiting step in the metabolic activation of many nitrosamines is an oxidative process catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. sci-hub.sechemrxiv.org These heme-containing enzymes, located primarily in the endoplasmic reticulum of cells, facilitate the activation of molecular oxygen and its transfer to the nitrosamine (B1359907) substrate. pjoes.com For nitrosamines, the key reaction is hydroxylation at the α-carbon position (the carbon atom adjacent to the N-nitroso group), a process that destabilizes the molecule and initiates the cascade toward forming reactive electrophiles. chemrxiv.orgresearchgate.net

The specific CYP450 isoforms involved in activating nitrosamines can vary depending on the structure of the compound's alkyl chains. nih.gov Studies on various N-alkylnitrosamines have shown that enzymes such as CYP2E1, CYP2A6, and CYP1A1 are major contributors to their activation. nih.gov For instance, nitrosamines with shorter alkyl chains are primarily activated by CYP2E1, while the contribution of CYP2A6 increases with the length of the carbon chains. nih.gov While research on the closely related compound N-nitrosobis(2-oxopropyl)amine (BOP) did not detect metabolism in rat liver microsomes (a source of CYP450 enzymes) under certain experimental conditions, metabolism was efficient in whole liver cells (hepatocytes), suggesting the complexity of these pathways which may involve enzymes beyond the microsomal system or different kinetic properties. nih.gov The activation of nitrosamines is a critical prerequisite for their mutagenic and carcinogenic effects, highlighting the central role of CYP450-mediated metabolism. sci-hub.se

Beyond the initial oxidative activation by CYP450, other enzymatic systems play a significant role in the biotransformation of OBOP and related compounds. Carbonyl reduction is a key pathway observed in the metabolism of nitrosamines containing oxo- groups. nih.gov This process involves the conversion of a ketone to a hydroxyl group.

In studies with the related compound N-nitrosobis(2-oxopropyl)amine (BOP), which contains two 2-oxopropyl groups, its metabolism in rat hepatocytes yielded N-nitroso(2-hydroxypropyl)(2-oxopropyl)-amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov The formation of these metabolites is indicative of one and two-step reduction reactions, respectively, carried out by reductase enzymes. Similarly, N-nitroso-2-oxopropylpropylamine (NOPPA) can be metabolically reduced back to N-nitroso-2-hydroxypropylpropylamine (NHPPA). nih.gov This suggests that OBOP, with its 2-oxobutyl and 2-oxopropyl groups, is also a substrate for these reductase enzymes, leading to the formation of hydroxylated metabolites.

Formation of Reactive Intermediates

The enzymatic modifications of OBOP lead to the generation of highly unstable and reactive chemical species that are the ultimate mediators of its biological effects.

The principal oxidative metabolic pathway for nitrosamines is α-hydroxylation, which is considered the crucial first step toward bioactivation. sigmaaldrich.com This reaction, catalyzed by CYP450 enzymes, introduces a hydroxyl group onto the carbon atom immediately adjacent to the nitrosamino nitrogen. researchgate.netsigmaaldrich.com The resulting α-hydroxynitrosamine is a highly unstable intermediate. researchgate.net This initial product rapidly and non-enzymatically decomposes to yield subsequent reactive species. researchgate.net

Following α-hydroxylation, the unstable intermediate breaks down, yielding an aldehyde and a diazohydroxide. pjoes.comresearchgate.net The diazohydroxide intermediate can then undergo further transformation. It can rearrange and eliminate a molecule of water to produce a highly electrophilic diazonium ion. pjoes.com This diazonium ion is a potent alkylating agent itself or can further decompose by eliminating molecular nitrogen (N₂) to form a carbonium ion (also known as a carbocation). pjoes.comnih.gov The formation of these powerful electrophilic intermediates, such as the methyldiazonium ion, is believed to be responsible for the broad range of tumors induced by these nitrosamines. documentsdelivered.com These reactive species can readily attack nucleophilic sites on cellular macromolecules, including DNA. sci-hub.sedocumentsdelivered.com

Identification and Quantification of Metabolites

The analysis of tissues and urine following administration of OBOP-related compounds has allowed for the identification of several key metabolites. While specific quantitative data for OBOP is limited, studies on the structurally similar compound N-nitrosobis(2-oxopropyl)amine (BOP) provide significant insight into the metabolic fate of this class of nitrosamines.

Following injection of BOP in hamsters, the parent compound and its metabolites were detected in the pancreas, liver, and salivary gland. nih.gov A significant finding was the identification of N-nitrosomethyl(2-oxopropyl)amine, a potential methylating metabolite, in these tissues. nih.gov In vitro studies using isolated rat hepatocytes demonstrated that BOP is efficiently metabolized. nih.gov The kinetics of this conversion revealed at least two components: a high-affinity system with a Michaelis-Menten constant (Km) of 0.13 mM and a lower-affinity system with a Km of 1.3 mM. nih.gov

The major metabolites identified from the incubation of BOP with rat hepatocytes are products of carbonyl reduction. nih.gov

Identified Metabolites of the Related Compound N-nitrosobis(2-oxopropyl)amine (BOP) in Rat Hepatocytes

| Metabolite Name | Abbreviation | Metabolic Pathway | Source |

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine | HPOP | Carbonyl Reduction | nih.gov |

| N-nitrosobis(2-hydroxypropyl)amine | BHP | Carbonyl Reduction | nih.gov |

| Acetol | - | Side-chain cleavage | nih.gov |

These findings demonstrate that both reduction of the ketone groups and potential cleavage to form methylating agents are important metabolic pathways. nih.govnih.gov

Primary Metabolites (e.g., N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP))

The initial and principal step in the metabolic activation of β-ketonitrosamines is the reduction of a ketone group to a secondary alcohol. nih.govnih.gov In studies with the closely related compound N-nitrosobis(2-oxopropyl)amine (BOP), this reduction leads to the formation of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). nih.govnih.gov This conversion is considered a key activation step. nih.gov The metabolic activation of BOP and HPOP has been investigated in isolated hepatocytes from rats and hamsters, demonstrating that these cells can convert them into subsequent products. nih.gov

This metabolic reduction is not unique to BOP; similar pathways are observed for other N-nitrosamines. nih.gov For instance, the metabolism of N-nitroso-2-oxopropylpropylamine (NOPPA) involves its reduction back to N-nitroso-2-hydroxypropylpropylamine (NHPPA). nih.gov Given the structural similarity, the primary metabolic transformation of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is the reduction of one of its two oxo groups. This process would yield two potential primary monohydroxylated metabolites: N-Nitroso(2-hydroxybutyl)(2-oxopropyl)amine or N-Nitroso(2-oxobutyl)(2-hydroxypropyl)amine. The ability of these compounds to cyclize is considered an important factor in their biological activity. nih.gov

Table 1: Primary Metabolic Reaction for Related β-Ketonitrosamines

| Parent Compound | Primary Metabolite | Metabolic Reaction |

|---|---|---|

| N-Nitrosobis(2-oxopropyl)amine (BOP) | N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Reduction of one ketone group. nih.gov |

Other Metabolites and Metabolic Fate

Following the initial reduction, the biotransformation of this compound and its primary metabolites can proceed through several additional pathways. These pathways include further reduction, conjugation, and oxidative reactions. nih.govnih.gov

Research on analogous compounds shows that the primary metabolite HPOP can be further reduced to form N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.govnih.gov Additionally, both HPOP and BHP can undergo conjugation reactions. nih.gov The principal conjugation pathways are glucuronidation and sulfation. nih.govnih.gov The liver contains microsomal glucuronyl transferases and cytosolic sulfotransferases that catalyze these reactions, forming glucuronic acid and sulfate (B86663) ester conjugates, respectively. nih.gov These conjugation reactions lead to more water-soluble compounds that can be excreted in the urine. nih.govresearchgate.net

The ultimate metabolic fate can also involve breakdown into smaller molecules. Studies using radiolabeled HPOP and BOP show metabolism to CO2. nih.govnih.govnih.gov Furthermore, there is evidence for the formation of a potential methylating metabolite, N-nitrosomethyl(2-oxopropyl)amine (MOP), from BOP in vivo, suggesting that oxidative cleavage can also occur. nih.govnih.gov

Table 2: Potential and Identified Metabolites from Related Nitrosamines

| Metabolite | Precursor Compound(s) | Metabolic Pathway | Finding |

|---|---|---|---|

| N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | N-Nitrosobis(2-oxopropyl)amine (BOP) | Reduction | Identified as a major metabolite of BOP. nih.gov |

| N-Nitrosobis(2-hydroxypropyl)amine (BHP) | BOP, HPOP | Further Reduction | Identified as a metabolite of both BOP and HPOP. nih.govnih.gov |

| HPOP/BHP Glucuronides | HPOP, BHP | Glucuronidation | Identified as major urinary metabolites. nih.govnih.gov |

| HPOP Sulfate Ester | HPOP | Sulfation | Identified as a urinary metabolite. nih.gov |

| N-Nitrosomethyl(2-oxopropyl)amine (MOP) | BOP | Oxidative Cleavage | Found in tissues after BOP administration. nih.gov |

Methodologies for Metabolite Detection

A variety of analytical techniques are employed to separate, identify, and quantify the metabolites of this compound and related compounds in biological matrices like urine, blood, and tissue extracts. nih.govcdc.govnih.gov The complexity of these samples necessitates methods that are both highly sensitive and selective. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing these polar and semi-polar compounds. nih.govnih.govnih.gov HPLC allows for the efficient separation of parent compounds from their various metabolites. researchgate.net For detection, HPLC is often coupled with ultraviolet (UV) detectors or, for greater specificity and structural information, with mass spectrometry (MS). cdc.govnih.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool, especially for more volatile derivatives or after chemical modification of the metabolites. nih.govcdc.govresearchgate.net The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns, which is crucial for definitive identification. nih.govresearchgate.net Advanced MS analyzers, such as Quadrupole Time-of-Flight (QTOF), offer high-resolution data that facilitates the characterization of unknown metabolites in complex biological samples. nih.gov

Table 3: Analytical Methodologies for Metabolite Detection

| Analytical Technique | Detector | Application in Metabolite Analysis | Reference(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV / Mass Spectrometry (MS) | Separation and quantification of polar metabolites like HPOP, BHP, and their conjugates from biological fluids. | nih.govcdc.govnih.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS) / Flame Ionization Detector (FID) | Separation and identification of metabolites, sometimes requiring derivatization. Used to detect MOP. | nih.govcdc.govresearchgate.net |

| HPLC-MS-QTOF | High-Resolution Mass Spectrometry | Targeted and non-targeted screening to identify known and novel phase II metabolites in plasma and urine. | nih.gov |

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation

Metabolic activation of N-nitroso compounds is a prerequisite for their interaction with DNA. This process typically involves enzymatic hydroxylation, primarily by cytochrome P450 enzymes, at the α-carbon position to the N-nitroso group. nih.govelsevierpure.com This creates an unstable intermediate that decomposes to yield highly reactive carbocations. nih.govnih.gov These electrophilic intermediates can then attack nucleophilic sites on DNA bases, forming covalent adducts. The formation of these DNA adducts is considered a key initiating event in the mutagenesis and carcinogenesis associated with this class of compounds. nih.govnih.gov While direct studies on OBOB are limited, research on analogous compounds such as N-nitrosobis(2-oxopropyl)amine (BOP) and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) provides significant insight into the likely adducts formed. nih.govnih.govdocumentsdelivered.com

The interaction of metabolically activated nitrosamines with DNA results in the formation of various adducts, primarily through alkylation of DNA bases. The specific nature of these adducts depends on the structure of the parent nitrosamine (B1359907). For nitrosamines containing methyl or propyl groups, methylation and propylation of DNA are common outcomes.

Studies on the related compound N-nitrosobis(2-oxopropyl)amine (BOP) have demonstrated the formation of methylated DNA adducts, specifically O⁶-methylguanine and N⁷-methylguanine. nih.gov It is hypothesized that the metabolism of the 2-oxopropyl chain can lead to the formation of a methyldiazonium ion, a potent methylating agent. documentsdelivered.com Given the structural similarity, OBOB is also expected to produce methylating species.

Furthermore, research on N-nitrosobis(2-hydroxypropyl)amine (BHP), a metabolite of BOP, has shown the formation of both methyl and hydroxypropyl DNA adducts. nih.gov The primary adducts identified were N⁷-methylguanine (N⁷-MeG), O⁶-methylguanine (O⁶-MeG), N⁷-hydroxypropylguanine (N⁷-HpG), and O⁶-hydroxypropylguanine (O⁶-HpG). nih.gov This suggests that the alkyl chains of these nitrosamines can be modified and subsequently transferred to DNA. Other potential adducts from similar compounds include O⁴-alkylation of thymidine (B127349). nih.gov

Table 1: DNA Adducts Induced by Structurally Related N-Nitroso Compounds

| N-Nitroso Compound | Adduct Type | Specific Adducts Identified | Reference |

| N-nitrosobis(2-oxopropyl)amine (BOP) | Methylation | O⁶-methylguanine, N⁷-methylguanine | nih.gov |

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | Methylation, Hydroxypropylation | N⁷-methylguanine, O⁶-methylguanine, N⁷-hydroxypropylguanine, O⁶-hydroxypropylguanine | nih.gov |

| General N-Nitroso Compounds | Alkylation | O⁴-alkylthymidine | nih.gov |

The formation and accumulation of DNA adducts can exhibit tissue and species specificity. In studies with BHP, the ratios of hydroxypropyl to methyl adducts varied significantly depending on the tissue and species. nih.gov In both rats and hamsters, the ratios of N⁷-hydroxypropylguanine to N⁷-methylguanine were greater in the kidney and pancreas than in the liver or lung. nih.gov

The persistence of certain adducts, particularly the pro-mutagenic O⁶-alkylguanine adducts, is a critical factor in carcinogenesis. The levels of O⁶-hydroxypropylguanine were found to be higher than those of O⁶-methylguanine in the rat liver, pancreas, and kidney, as well as in the hamster kidney. nih.gov This difference is attributed to variations in the efficiency of DNA repair mechanisms for different types of adducts. nih.gov For BOP, methylation of DNA was found to be lower in the kidney than in the liver of rats. nih.gov While O⁶-methylguanine was detected in the liver, it was not found in the testis, indicating tissue-specific differences in either formation or repair. nih.gov

The detection and quantification of DNA adducts require highly sensitive analytical techniques due to their low abundance. Mass spectrometry coupled with liquid or gas chromatography is a cornerstone for the analysis of nitrosamine-induced DNA adducts.

One established method involves the use of high-performance liquid chromatography (HPLC) coupled with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). nih.gov This technique allows for the sensitive and unambiguous detection and quantification of specific adducts, such as O⁶-hydroxyethyldeoxyguanosine. nih.gov The use of isotopically labeled internal standards improves the accuracy of quantification. nih.gov Nanoflow liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (nLC-nESI-MS/MS) offers even greater sensitivity for quantifying adducts like O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O⁶-POBdG) and O²- and O⁴-[4-(3-pyridyl)-4-oxobut-1-yl]-thymidine from very small amounts of DNA. acs.org

Another approach is gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS). This method has been successfully used to measure adducts from tobacco-specific nitrosamines in human tissues by analyzing a stable hydrolysis product of the adducts. nih.gov

Table 2: Methodologies for the Analysis of N-Nitroso Compound-Induced DNA Adducts

| Methodology | Abbreviation | Description | Application Example | Reference |

| High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry | HPLC-ESI-MS/MS | A sensitive method for the separation, detection, and quantification of DNA adducts. | Detection of glyoxaldeoxyguanosine and O⁶-2-hydroxyethyldeoxyguanosine. | nih.gov |

| Nanoflow Liquid Chromatography-Nanoelectrospray Ionization-Tandem Mass Spectrometry | nLC-nESI-MS/MS | An ultra-sensitive variation of LC-MS/MS for analyzing very low levels of DNA adducts. | Quantification of pyridyloxobutyl DNA adducts in mammalian cells. | acs.org |

| Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry | GC-NICI-MS | A technique used for the analysis of volatile derivatives of DNA adducts. | Measurement of tobacco-specific nitrosamine-DNA adducts in human lung tissue. | nih.gov |

Protein Alkylation and Other Macromolecular Interactions

In addition to DNA, the reactive electrophilic intermediates generated from the metabolic activation of N-nitroso compounds can also react with other cellular nucleophiles, including amino acid residues in proteins. sci-hub.secreative-proteomics.com This process, known as protein alkylation, can alter the structure and function of proteins, potentially contributing to cellular damage and the carcinogenic process.

The primary targets for protein alkylation are nucleophilic amino acid residues, with cysteine being a major site of modification due to its highly reactive thiol (-SH) group. creative-proteomics.com Other residues such as lysine (B10760008) can also be alkylated. creative-proteomics.com The alkylating agents formed from nitrosamines can covalently bind to these residues, forming stable adducts. While the study of protein adducts from nitrosamines is less extensive than that of DNA adducts, it is recognized that such interactions occur and can serve as biomarkers of exposure. For instance, globin adducts have been analyzed to understand the metabolic activation of tobacco-specific nitrosamines in humans. nih.gov The consequences of protein alkylation can include enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling pathways.

Genotoxicity and Mutagenicity Studies of N Nitroso 2 Oxobutyl 2 Oxopropyl Amine

In Vitro Mutagenesis Assays (e.g., Ames Test, V79 Cell Assays)

Based on a review of the available scientific literature, specific data from in vitro mutagenesis assays such as the Ames test or V79 cell assays for N-Nitroso(2-oxobutyl)(2-oxopropyl)amine are not available. While studies have been conducted on structurally related nitrosamines, the mutagenic potential of this compound in these specific test systems has not been reported.

Chromosomal Aberration and Micronucleus Assays

There is no available information in the reviewed scientific literature regarding the potential of this compound to induce chromosomal aberrations or form micronuclei in mammalian cells.

DNA Strand Breakage and Repair Studies

Specific studies focusing on the induction of DNA strand breakage and the subsequent repair processes following exposure to this compound have not been reported in the available scientific literature.

Correlation between DNA Adducts and Mutagenic Potency

Information correlating the formation of specific DNA adducts by this compound with its mutagenic potency is not available in the current scientific literature.

While specific genotoxicity and mutagenicity data are lacking, research has been conducted on the carcinogenic effects of this compound. A study in Syrian hamsters demonstrated that a single subcutaneous injection of this compound induced a high incidence of pancreatic ductular neoplasms. nih.gov The same study also noted a cytotoxic effect on pancreatic islet cells at toxic doses. nih.gov It has been suggested that the ability of this compound to form a cyclic structure may be important for its affinity for the pancreas. nih.gov Furthermore, it was observed that this compound had a greater pancreatic carcinogenic effect than the related compound N-nitrosobis(2-oxobutyl)amine (BOB), whose primary target organ was the liver. nih.gov This suggests that factors other than cyclization, such as the presence of the 2-oxo group in the aliphatic chains, are also significant for the pancreatic carcinogenicity of this class of nitrosamines. nih.gov

Carcinogenicity of this compound in Syrian Hamsters

| Compound | Species | Route of Administration | Primary Target Organ | Key Finding | Reference |

| This compound (OBOB) | Syrian Hamster | Subcutaneous Injection | Pancreas (Ductular Neoplasms) | Induced a high incidence of pancreatic tumors with a single injection. Showed a greater pancreatic carcinogenic effect compared to BOB. | nih.gov |

Carcinogenesis Induced by N Nitroso 2 Oxobutyl 2 Oxopropyl Amine

Organotropism and Tumor Induction in Animal Models

BOP demonstrates distinct patterns of organotropism, inducing tumors in specific tissues depending on the animal model. The pancreas is a primary target, particularly in Syrian golden hamsters, but other organs are also susceptible.

N-nitrosobis(2-oxopropyl)amine (BOP) is a potent carcinogen known for its ability to reliably induce pancreatic ductal adenocarcinomas in Syrian golden hamsters. nih.gov The histological characteristics of these induced tumors bear a strong resemblance to those observed in human pancreatic cancer, making this a relevant model for studying the disease. nih.gov The administration of BOP leads to the alkylation of DNA and macromolecules not only in the pancreas but also in the liver, kidneys, and lungs, initiating the carcinogenic process. pancreapedia.org Studies have shown that a single dose of BOP can lead to the development of invasive adenocarcinoma of the pancreatic ducts within weeks, demonstrating its potent carcinogenic activity in this organ. nih.gov

The hamster model has been instrumental in understanding the progression of pancreatic cancer, as early lesions develop sequentially in the common duct, pancreatic duct, and ductules. nih.gov The carcinogenic potency of BOP in the pancreas is considered to be the highest among its related compounds. pancreapedia.org

While renowned for its effect on the pancreas, BOP also induces tumors in a variety of other organs. The specific tumor types and their locations can vary between animal species.

In Syrian hamsters, besides pancreatic tumors, BOP treatment can lead to the development of hepatocellular neoplasms, cholangiocellular neoplasms (bile duct carcinomas), and tumors of the lung and nasal mucosa. pancreapedia.orgnih.govnih.gov

In rats, the range of target organs is broader and includes the esophagus, liver, lung, thyroid, kidney, trachea, bladder, and nasal mucosa. nih.gov Female rats, in particular, show a high incidence of liver tumors. nih.gov

In ICR mice treated neonatally with BOP, tumors primarily develop in the lung (alveolar cell adenoma or adenocarcinoma), liver (hepatocellular adenoma or carcinoma), and nasal cavity (adenoma or adenocarcinoma). Pancreatic acinar cell adenomas or anaplastic carcinomas also occur, but at a lower incidence. nih.gov

The table below summarizes the target organs and tumor types induced by N-nitrosobis(2-oxopropyl)amine in different animal models.

| Animal Model | Primary Target Organ | Other Target Organs and Tumor Types |

| Syrian Golden Hamster | Pancreas (Ductal Adenocarcinoma) | Liver (Hepatocellular neoplasms), Bile Duct (Cholangiocellular neoplasms), Lung, Nasal Mucosa pancreapedia.orgnih.govnih.gov |

| Rat | Pancreas, Liver, Esophagus | Lung, Thyroid, Kidney, Trachea, Bladder, Nasal Mucosa nih.govnih.gov |

| Mouse (ICR) | Lung, Liver | Nasal Cavity, Pancreas (Acinar cell tumors) nih.gov |

Cellular and Histopathological Changes Preceding Neoplasia (e.g., Hyperplasia, Dysplasia)

The development of invasive cancer induced by N-nitrosobis(2-oxopropyl)amine (BOP) is preceded by a sequence of observable cellular and tissue abnormalities. These preneoplastic lesions represent the early stages of carcinogenesis.

In the hamster pancreas model, the progression to ductal adenocarcinoma involves several distinct histopathological stages. Early changes include the appearance of focal hypertrophy, hyperplasia (an increase in the number of cells), and goblet cell metaplasia in the pancreatic ducts and ductules. nih.gov These initial lesions can then progress to atypical hyperplasia and ultimately carcinoma in situ, where the cancerous cells are confined to the ducts, before becoming invasive adenocarcinoma. nih.govnih.gov

Electron microscopy studies of early lesions in hamsters have identified pseudoductular structures. nih.gov Immunohistochemical analysis indicates that these lesions likely originate from the proliferation of ductal or ductular cells rather than from the dedifferentiation of acinar cells. nih.gov These findings highlight the importance of ductal cell proliferation as a key early event in BOP-induced pancreatic carcinogenesis.

Biochemical and Cellular Responses to N Nitroso 2 Oxobutyl 2 Oxopropyl Amine Exposure

Alterations in Cellular Signaling Pathways

Exposure to N-nitroso compounds, including N-Nitroso(2-oxobutyl)(2-oxopropyl)amine, initiates a cascade of molecular events that disrupt normal cellular signaling, primarily through metabolic activation and subsequent interaction with cellular macromolecules. The carcinogenicity of these compounds is fundamentally linked to their metabolism by cytochrome P450 enzymes. nih.gov This metabolic process, an oxidative pathway, converts the parent compound into unstable electrophilic intermediates. nih.govnih.gov

These reactive electrophiles can then form covalent addition products, or adducts, with DNA. nih.gov Specifically, nitrosamines are known to alkylate DNA bases, particularly at the N-7 position of guanine, which can destabilize and break DNA strands. nih.gov The formation of DNA adducts, such as N7-methylguanine and O6-methylguanine, has been confirmed in tissues treated with related pancreatic carcinogens like N-nitroso-bis(2-oxopropyl)amine (BOP). nih.gov This interaction with DNA is a central mechanism in their mutagenic and carcinogenic effects.

While research specifically detailing the full spectrum of signal transduction pathways—such as MAPK or PI3K/Akt—for this compound is limited, studies on other nitrosamines provide insight into likely mechanisms. Broader research has shown that nitrosamine (B1359907) exposure can lead to impairments in insulin (B600854) and IGF signaling mechanisms. nih.gov Furthermore, oxidative stress, a known consequence of nitrosamine exposure, is recognized as a trigger for various stress-related signaling pathways, including the activation of JNK and the dephosphorylation of Akt, which are involved in mediating cell death. nih.gov The ability of this compound and similar compounds to form cyclic structures is also considered important for their affinity for pancreatic tissue, though this relates more to structure-activity relationships than to a specific signaling cascade. nih.gov

Oxidative Stress Responses

A primary mechanism through which N-nitroso compounds exert their toxicity is the induction of oxidative stress. nih.gov The metabolic activation of nitrosamines generates reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress that damages cellular components.

Pancreatic β-cells are known to be particularly vulnerable to oxidative stress because they have intrinsically low expression levels of key antioxidant enzymes like catalase and glutathione (B108866) peroxidase. researchgate.net This diminished protective capacity makes them highly susceptible to damage from ROS. researchgate.net The resulting oxidative damage includes lipid peroxidation, where ROS attack lipids in cell membranes, and the formation of protein adducts. nih.gov A key marker of nitrosamine-induced oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov

The table below summarizes key markers and methods used to evaluate oxidative stress responses following exposure to compounds like this compound.

| Type of Damage | Biomarker | Method of Detection/Evaluation | Reference |

| Lipid Peroxidation | Malondialdehyde (MDA) / 4-hydroxy-2-nonenal (HNE) | MDA Assay / Immunohistochemistry | nih.gov |

| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Immunoassays, Chromatography | nih.gov |

| Protein Damage | Protein Adducts / Carbonyl Groups | Chromatography, Immunoassays | nih.gov |

| Antioxidant Response | Nrf2, HO-1, SOD2 | Gene Expression Analysis (qPCR) | N/A |

This interactive table summarizes key indicators of oxidative stress.

Impact on Pancreatic Islet Cell Function

This compound, also referred to in literature as OBOB, demonstrates a significant and complex impact on the function of pancreatic islet cells. nih.gov Research has established that the compound exerts a cytotoxic effect on these cells. nih.gov Pancreatic islet cells are noted to be highly susceptible to the cytotoxic actions of chemicals that generate nitric oxide, a related reactive species. who.int

Studies using the related compound N-nitrosobis(2-oxopropyl)amine (BOP) in hamster models have revealed a biphasic response in insulin secretion. nih.gov Initial, short-term exposure resulted in a transient reduction in insulin secretion from freshly isolated pancreatic islets. nih.gov This was accompanied by a decrease in plasma insulin levels. nih.gov Interestingly, the immediate inhibitory effect on insulin secretion was not observed when islets were incubated directly with the nitrosamine in the presence of glucose, suggesting the compound does not act by binding to the glucose receptor. nih.gov

Paradoxically, a longer-term effect was observed when islets from these treated hamsters were isolated and maintained in culture. nih.gov These cultured islets began to secrete elevated levels of insulin, a functional change that persisted for many months. nih.gov This suggests that while the initial response is inhibitory, subsequent adaptive or pathological changes lead to a state of hypersecretion.

The table below outlines the observed effects of related nitrosamine exposure on pancreatic islet cell function.

| Experimental Condition | Observed Effect on Insulin Secretion | Context/Duration | Reference |

| Freshly Isolated Islets (from treated hamsters) | Reduced Secretion | Short-term, following in-vivo exposure | nih.gov |

| Cultured Islets (from treated hamsters) | Elevated Secretion | Long-term, following in-vivo exposure | nih.gov |

| Cultured Islets (direct exposure) | Transiently Reduced Secretion | Short-term, in-vitro exposure | nih.gov |

| In-Vivo Plasma Levels (in treated hamsters) | Reduced Insulin Levels | Short-term, following in-vivo exposure | nih.gov |

This interactive table details the varied impacts on insulin secretion based on experimental context.

Advanced Analytical and Spectroscopic Methodologies in N Nitroso 2 Oxobutyl 2 Oxopropyl Amine Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is the cornerstone for separating and quantifying N-nitroso compounds and their metabolites from complex matrices. The choice between gas and liquid chromatography is often dictated by the analyte's volatility and thermal stability.

Liquid Chromatography (LC) paired with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of a wide range of nitrosamines. This is due to its high sensitivity, selectivity, and applicability to non-volatile or thermally unstable compounds. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are employed to achieve efficient separation. Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid to improve ionization.

Gas Chromatography (GC) is also a powerful technique, particularly for more volatile nitrosamines. When coupled with a mass spectrometer (GC-MS) or a tandem mass spectrometer (GC-MS/MS), it provides excellent resolution and sensitivity. The use of a thermal energy analyzer (TEA) was a traditional approach, but it is less selective than mass spectrometry. For GC analysis, derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes. Sample introduction can be done via direct liquid injection or headspace analysis for highly volatile compounds.

The following table summarizes typical parameters used in the chromatographic analysis of N-nitroso compounds, which are applicable to the study of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine.

| Technique | Typical Column | Mobile/Carrier Phase Examples | Detector | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Reversed-Phase C18 (e.g., Hypersil GOLD™ C18) | Water/Methanol or Acetonitrile with 0.1% Formic Acid | Tandem Mass Spectrometer (e.g., Triple Quadrupole, Orbitrap) | High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds. |

| GC-MS/MS | Rxi-624Sil MS or similar mid-polarity columns | Helium | Tandem Mass Spectrometer (Triple Quadrupole) | High resolution for volatile compounds; cost-effective. |

Spectroscopic Techniques for Structural Elucidation and Adduct Detection

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying its interaction products with biological molecules.

Mass Spectrometry (MS) is the definitive technique for both identifying and quantifying nitrosamines. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns by colliding the parent ion with a gas. These fragmentation patterns serve as a structural fingerprint for unequivocal identification. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) for LC-MS, and electron ionization (EI) for GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive method for detailed structural elucidation. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms within the molecule. A unique feature of asymmetrical nitrosamines is the presence of rotamers (Z and E isomers) due to the restricted rotation around the N-N partial double bond. These two stable forms can often be observed as distinct sets of signals in the NMR spectrum, providing insight into the compound's conformational dynamics.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For nitrosamines, IR spectroscopy can detect characteristic vibrational frequencies. Key absorption bands include the N=O stretching vibration, typically observed in the range of 1408–1486 cm⁻¹, and the N-N stretching vibration, which appears between 1052 and 1106 cm⁻¹. Density Functional Theory (DFT) calculations can be used to predict theoretical IR spectra, which can then be compared with experimental data to aid in structural confirmation.

The table below highlights key spectroscopic features relevant to nitrosamine (B1359907) analysis.

| Technique | Information Obtained | Key Features for Nitrosamines |

|---|---|---|

| Mass Spectrometry (MS/MS) | Molecular weight and structural fragmentation patterns. | Observation of a molecular ion and characteristic fragment ions (e.g., loss of the -NO group). |

| NMR Spectroscopy | Detailed molecular structure and conformational isomers. | Two distinct sets of signals for ¹H and ¹³C nuclei, corresponding to Z and E rotamers in asymmetrical compounds. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretching vibrations for N=O (1408–1486 cm⁻¹) and N-N (1052–1106 cm⁻¹) bonds. |

Isotope-Labeling Techniques in Metabolic Tracing and Mechanistic Studies

Isotope labeling is a critical tool for quantitative analysis and for investigating the complex metabolic pathways of N-nitroso compounds.

Metabolic Tracing: By replacing certain atoms in the this compound molecule with their stable, heavier isotopes (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can trace the compound's journey through a biological system. The labeled compound and its metabolites can be distinguished from their unlabeled, naturally occurring counterparts by mass spectrometry. This allows for the unambiguous identification of metabolic products and helps to map the biotransformation pathways, such as hydroxylation and conjugation. Studies on analogous nitrosamines have used deuterium labeling to probe the mechanism of carcinogenic activation, demonstrating that substitution at specific sites can alter metabolic rates and subsequent biological effects.

Quantitative Analysis (Isotope Dilution): Stable isotope-labeled analogues of this compound serve as ideal internal standards for quantitative analysis by mass spectrometry. A known amount of the labeled standard is added to a sample at the beginning of the analytical procedure. Because the labeled standard is chemically identical to the target analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, a technique known as isotope dilution mass spectrometry.

Commonly used deuterated standards in nitrosamine research are listed below.

| Isotope-Labeled Standard | Corresponding Analyte | Primary Application |

|---|---|---|

| NDMA-d₆ | N-Nitrosodimethylamine (NDMA) | Internal standard for quantification. |

| NDEA-d₁₀ | N-Nitrosodiethylamine (NDEA) | Internal standard for quantification. |

| NDPA-d₁₄ | N-Nitrosodipropylamine (NDPA) | Internal standard for quantification. |

| NMBA-d₃ | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | Internal standard for quantification. |

Future Directions in N Nitroso 2 Oxobutyl 2 Oxopropyl Amine Research

Elucidation of Remaining Unknown Metabolic Pathways and Carcinogenic Potential

While initial studies have provided insights into the biological effects of OBOB, significant gaps in knowledge remain regarding its complete metabolic profile and the full spectrum of its carcinogenic activity. Future research must aim to delineate these unknown aspects to build a comprehensive risk profile for this compound.

A study in Syrian hamsters demonstrated that a single subcutaneous injection of OBOB induced a high incidence of pancreatic ductular neoplasms. nih.gov This research highlighted that OBOB had a more potent pancreatic carcinogenic effect than the structurally related N-nitrosobis(2-oxobutyl)amine (BOB), whose primary target was the liver. nih.gov This suggests that factors beyond the ability to cyclize, such as the presence of the 2-oxo group, are crucial for the pancreatic carcinogenicity of this class of nitrosamines. nih.gov The metabolism of related compounds like N-nitrosobis(2-oxopropyl)amine (BOP) in rats has been shown to produce metabolites such as N-nitroso(2-hydroxypropyl)(2-oxopropyl)-amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov However, the complete metabolic pathway of OBOB, including all intermediate and final products, is yet to be fully elucidated. It is hypothesized that OBOB, similar to other nitrosamines, undergoes extensive metabolism to form proximate carcinogenic moieties, which could include the methyldiazonium ion, leading to a broad range of tumors. wikipedia.org

Future investigations should focus on identifying all metabolic products of OBOB in various biological systems and species. This will help in understanding the specific mechanisms of organotropism and the reasons for the observed differences in carcinogenic potency compared to similar compounds.

Table 1: Carcinogenic Effects of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine and Related Compounds

| Compound | Animal Model | Primary Target Organ(s) | Key Findings |

| This compound (OBOB) | Syrian Hamster | Pancreas | Higher pancreatic carcinogenic effect compared to BOB. nih.gov |

| N-nitrosobis(2-oxobutyl)amine (BOB) | Syrian Hamster | Liver | Induced pancreatic ductular neoplasms but was less potent than OBOB in the pancreas. nih.gov |

| N-nitrosobis(2-oxopropyl)amine (BOP) | Fischer 344 Rats | Liver, Lungs, Kidney, Testis | Carcinogenic effects observed in various organs, with metabolism to HPOP and BHP. nih.govnih.gov |

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Rats | Kidney, Lungs, Pancreas | Tumorigenesis enhanced by orotic acid, linked to DNA alkylation. waters.com |

Development of Advanced Biomarkers for Exposure and Effect

The development of sensitive and specific biomarkers is crucial for assessing human exposure to OBOB and for monitoring its biological effects. Currently, there is a lack of established biomarkers specifically for OBOB. Future research should explore several promising avenues based on our understanding of N-nitroso compounds in general.

One potential strategy is the identification of specific DNA adducts formed by the reactive metabolites of OBOB. N-nitroso compounds are known to exert their carcinogenic effects through the alkylation of DNA. wikipedia.org The characterization of unique OBOB-DNA adducts in target tissues could serve as a highly specific biomarker of exposure and effect. Another approach is to investigate the S-nitrosoproteome, which refers to the entirety of S-nitrosylated proteins in a cell. nih.gov Nitric oxide and related species can modify proteins through S-nitrosylation, affecting their function. nih.govfrontiersin.org Changes in the S-nitrosoproteome following OBOB exposure could reveal novel biomarkers and provide insights into the mechanisms of toxicity.

Metabolomic approaches could also be employed to identify unique metabolic fingerprints associated with OBOB exposure. The detection of specific metabolites of OBOB or downstream products in easily accessible biological fluids like urine or blood would provide a non-invasive method for assessing exposure. For instance, N-Nitrosoproline has been suggested as a potential biomarker for the consumption of certain foods. hmdb.ca

Computational Chemistry and Molecular Modeling Approaches for SAR Prediction

Computational chemistry and molecular modeling are powerful tools for predicting the carcinogenic potential of chemicals and for understanding the relationship between their structure and biological activity (Structure-Activity Relationship, SAR). For N-nitroso compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their carcinogenic potency. nih.gov These models utilize molecular descriptors to explain the variance in experimental activity and can be valuable for screening new or untested compounds. wikipedia.org

Future research on OBOB should involve the development of specific QSAR models that can predict its carcinogenic potency and organ specificity. These models can incorporate a wide range of molecular descriptors, including those related to electronic properties, steric factors, and hydrophobicity. nih.gov By comparing the predicted activity of OBOB with that of other N-nitroso compounds, it may be possible to identify the key structural features responsible for its potent pancreatic carcinogenicity. wikipedia.org Such computational approaches can help prioritize further experimental studies and guide the design of safer alternatives.

Interdisciplinary Research Integrating Omics Technologies

A comprehensive understanding of the biological effects of OBOB will require an interdisciplinary approach that integrates various "omics" technologies, including genomics, proteomics, and metabolomics. These technologies can provide a global view of the molecular changes induced by OBOB exposure.

Genomic studies can identify gene expression signatures associated with OBOB-induced carcinogenesis. For example, research on other N-nitroso compounds has shown that they can modulate the expression of genes involved in apoptosis, cell cycle control, and DNA repair. nih.gov Proteomic analyses can characterize changes in protein expression and post-translational modifications, such as S-nitrosylation, providing insights into the cellular pathways perturbed by OBOB. nih.govnih.gov Metabolomic profiling can reveal alterations in metabolic pathways, offering a functional readout of the cellular response to OBOB exposure.

By integrating data from these different omics platforms, researchers can construct a more complete picture of the mechanisms of OBOB-induced toxicity and carcinogenesis. This systems-level understanding is essential for developing effective strategies for risk assessment and prevention.

Q & A

Q. What are the primary carcinogenic targets of HPOP in experimental models, and what methodological approaches validate these findings?

HPOP induces pancreatic ductal adenocarcinomas, acinar cell lesions, and tumors in the liver, lungs, and kidneys in Syrian golden hamsters and rats. Methodologies include:

- Single-dose protocols : Administering HPOP (160 mg/kg body weight) via subcutaneous injection to LEW rats, followed by histopathological analysis of pancreatic foci, nodules, and carcinomas .

- Species-specific carcinogenicity : Comparative studies in hamsters vs. rats using radiolabeled HPOP to track metabolic activation and DNA adduct formation (e.g., N7-methylguanine and O6-methylguanine) via autoradiography or LC-MS/MS .

- Endpoint measurements : Quantifying lesion multiplicity, tumor incidence, and metastatic potential over 12–18 months .

Table 1 : Carcinogenic Targets of HPOP in Selected Models

| Species | Dose (mg/kg) | Primary Lesions | Secondary Targets | Reference |

|---|---|---|---|---|

| Syrian Hamster | 30–400 | Pancreatic ductal adenocarcinoma | Liver, kidneys | |

| LEW Rat | 160 | Atypical acinar cell foci | Lungs, lymph nodes |

Q. How is HPOP metabolized, and what analytical techniques differentiate its activation pathways?

HPOP undergoes α-hydroxylation and sulfation/glucuronidation, producing DNA-methylating agents (e.g., formaldehyde) and metabolites like N-nitrosobis(2-hydroxypropyl)amine (BHP). Key methodologies include:

- In vitro microsomal assays : Using liver microsomes to quantify cytochrome P-450-dependent α-hydroxylation rates via HPLC .

- Metabolite profiling : Radiolabeled HPOP (¹⁴C) administered to hamsters/rats, followed by urine analysis for glucuronides, sulfates, and ¹⁴CO₂ using GC-MS or scintillation counting .

- Species-specific enzyme activity : Comparing hepatic sulfotransferase (higher in hamsters) vs. glucuronyl transferase (higher in rats) via cytosolic/microsomal fractionation .

Advanced Research Questions

Q. What experimental designs address contradictions in HPOP/BOP metabolic activation mechanisms?

Conflicts arise over whether BOP is enzymatically reduced to HPOP or directly α-hydroxylated. Resolving strategies:

- Isotopic tracing : Administering deuterated BOP to track reduction vs. oxidation metabolites in vivo .

- Enzyme inhibition : Using CYP450 inhibitors (e.g., ketoconazole) in vitro to isolate α-hydroxylation contributions .

- Knockout models : Employing sulfotransferase-deficient rodents to assess detoxification pathways .

Q. How do species-specific metabolic differences impact HPOP carcinogenicity profiles?

Hamsters exhibit higher sulfation rates (activating HPOP) and pancreatic susceptibility, while rats prioritize glucuronidation (detoxification). Methodological insights:

Q. What dietary or co-carcinogenic factors enhance HPOP-induced tumorigenesis, and how are these interactions mechanistically studied?

- High unsaturated fat diets : 20% corn oil increases pancreatic carcinoma incidence in HPOP-treated rats by promoting acinar cell proliferation. Methods include dietary manipulation, lesion area quantification via morphometry, and lipid peroxidation assays .

- Orotic acid (OA) : Co-administration with HPOP elevates O6-methylguanine adducts in kidneys/lungs by impairing DNA repair. Mechanistic studies use OA-fed rats with osmotic pump-delivered HPOP and tissue-specific DNA repair enzyme activity assays (e.g., MGMT) .

Q. How are DNA adducts (e.g., O6-methylguanine) quantified in HPOP/BOP studies, and what are their predictive limitations?

- Immunohistochemistry : Anti-O6-methylguanine antibodies localize adducts in pancreatic/liver tissues .

- ³²P-postlabeling : Detects adducts at sensitivities of 1 adduct/10⁸ nucleotides but requires rigorous purification .

- Limitations : Adduct persistence does not always correlate with tumorigenesis due to repair variability; complementary tumorigenicity assays (e.g., xenograft models) are recommended .

Q. What in vivo imaging techniques are validated for tracking HPOP/BOP-induced pancreatic tumors?

- SPECT/CT with ¹¹¹In-DOTA-c(RGDfK) : Binds αvβ3 integrin in hamster pancreatic ductal adenocarcinomas, validated via autoradiography and histopathology .

- ¹⁸F-FDG PET : Limited utility due to inflammation overlap; used contrastively in turpentine-induced inflammation models .

Q. How do HPOP-induced pancreatic tumors recapitulate molecular features of human pancreatic cancer?

- KRAS/p53 mutations : Sequencing of BOP-induced hamster tumors reveals mutations homologous to human PDAC, validated via CRISPR-Cas9 editing in cell lines .

- Acinar-ductal metaplasia : Lineage tracing in HPOP-treated rodents using Cre-lox systems to track acinar-to-ductal transdifferentiation .

Q. Key Contradictions and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。